2-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
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Overview
Description
2-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dimethylphenyl group, and a hydroxyquinolinyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Backbone: The initial step involves the formation of the benzamide backbone through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Incorporation of the Hydroxyquinolinyl Group: The hydroxyquinolinyl group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinolinyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine or hydrocarbon.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or hydrocarbons.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the hydroxyquinolinyl group, which may reduce its biological activity.
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide: Lacks the chloro group, which may affect its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-chloro-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-11-12-20(13-17(16)2)28(25(30)21-8-4-5-9-22(21)26)15-19-14-18-7-3-6-10-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQKQUUYDZPIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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